molecular formula C21H25N3O5S B2405185 N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896276-88-3

N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2405185
CAS No.: 896276-88-3
M. Wt: 431.51
InChI Key: ZFBUYZIELCPJLQ-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tosylpyrrolidinyl moiety, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tosylpyrrolidine Intermediate: This step involves the reaction of pyrrolidine with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions to form the tosylpyrrolidine intermediate.

    Coupling with Methoxyphenyl Group: The tosylpyrrolidine intermediate is then coupled with 2-methoxyphenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Oxalamide Formation: Finally, the intermediate product is reacted with oxalyl chloride to introduce the oxalamide linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The oxalamide linkage can be reduced to form amines or other reduced products.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can be compared with other similar compounds, such as:

    N1-(2-methoxyphenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide: Lacks the tosyl group, which may result in different chemical properties and biological activities.

    N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)acetamide: Contains an acetamide linkage instead of an oxalamide linkage, which may affect its reactivity and applications.

The unique combination of the methoxyphenyl group, tosylpyrrolidinyl moiety, and oxalamide linkage in this compound distinguishes it from these similar compounds, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-9-11-17(12-10-15)30(27,28)24-13-5-6-16(24)14-22-20(25)21(26)23-18-7-3-4-8-19(18)29-2/h3-4,7-12,16H,5-6,13-14H2,1-2H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBUYZIELCPJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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